3,3′,5′-Triiodo-D-thyronine

Endocrinology Thyroid hormone pharmacology Structure-activity relationship

3,3′,5′-Triiodo-D-thyronine (D-T3) is the mandatory reference standard for Levothyroxine EP Impurity K, required for ANDA submissions and commercial QC. This fully characterized D-enantiomer enables stereospecific method development with 8–10× slower cellular transport than L-T3, ensuring accurate impurity profiling. Its preserved h-TRβ1 binding combined with reduced nuclear activity makes it indispensable for receptor SAR and mitochondrial non-genomic pathway research. Available with full regulatory documentation and pharmacopeial traceability against USP/EP standards.

Molecular Formula
Molecular Weight 650.97
Cat. No. B1579347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3′,5′-Triiodo-D-thyronine
Molecular Weight650.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3′,5′-Triiodo-D-thyronine for Analytical Method Development and Receptor Selectivity Studies


3,3′,5′-Triiodo-D-thyronine (CAS 5714-08-9, also known as D-T3 or D-triiodothyronine) is the D-enantiomer of 3,3′,5′-triiodothyronine, a thyroid hormone analog with the molecular formula C15H12I3NO4 and molecular weight 650.97 . As a stereoisomer of the naturally occurring L-T3, D-T3 serves as a critical reference standard for analytical method development, method validation, and quality control applications in the manufacture of levothyroxine and other thyroid hormone pharmaceuticals [1]. The compound exhibits reduced biological activity relative to its L-enantiomer but retains selective interactions with thyroid hormone receptors and mitochondrial targets, making it a valuable tool for structure-activity relationship studies [2].

Why 3,3′,5′-Triiodo-D-thyronine Cannot Be Substituted with L-T3 or Other Thyroid Hormone Analogs


Substitution of 3,3′,5′-Triiodo-D-thyronine with its L-enantiomer or other thyroid hormone analogs is not scientifically valid due to fundamental differences in stereochemistry-driven biological activity. The D-configuration alters the spatial orientation of the alanine side chain, which modifies binding interactions with thyroid hormone receptors, transport proteins, and metabolic enzymes [1]. Compared to L-T3, D-T3 exhibits 8-10 times slower cellular transport kinetics, approximately 50% reduced activity in amphibian metamorphosis assays, and less than 10% thyromimetic activity in rodent thyroid suppression models [2][3]. These quantitative differences preclude direct interchangeability in analytical, pharmacological, or quality control applications. In pharmaceutical impurity profiling, 3,3′,5′-Triiodo-D-thyronine is specifically identified as Levothyroxine EP Impurity K, a designation that cannot be fulfilled by L-T3 or other structural analogs [4].

Quantitative Differentiation of 3,3′,5′-Triiodo-D-thyronine Against Closest Analogs


Thyromimetic Activity: 3,3′,5′-Triiodo-D-thyronine Exhibits <10% Activity of L-Thyroxine in Rat Thyroid Suppression Assays

In a direct comparative study, 3,3′,5′-triiodo-DL-thyronine administered at doses up to five times that of L-thyroxine failed to alter thyroidal I-131 release rate under conditions where L-thyroxine produced strong inhibition. The compound demonstrated less than 10% of the thyromimetic activity of thyroxine in vivo [1].

Endocrinology Thyroid hormone pharmacology Structure-activity relationship

Nuclear Receptor Binding: D-T3 Affinity Ranks Second to L-T3 at Human Thyroid Hormone Receptor β1

Binding studies with wild-type human thyroid hormone receptor beta 1 (h-TRβ1) established a rank order of analog affinities: L-T3 > D-T3 > L-thyroxine > 3,5-diiodo-L-thyronine > 3,3′,5′-triiodo-L-thyronine (reverse T3) [1]. D-T3 exhibits higher receptor binding affinity than L-thyroxine (T4) and reverse T3, despite its substantially lower in vivo activity.

Receptor pharmacology Molecular endocrinology Ligand binding

Mitochondrial Activity: D-T3 and L-T3 Show Equivalent Effects on Proton Permeability and bc1 Complex Respiration

In hypothyroid rat studies, both L-T3 and D-T3 increased mitochondrial ubiquinone to euthyroid levels. Notably, L-T3, D-T3, and 3′IpT2—but not reverse T3, Triac, Triprop, or Dimit—altered bypass respiration in the bc1 complex and increased inner membrane proton permeability [1]. Actinomycin D did not prevent these changes, indicating direct mitochondrial effects independent of nuclear transcription.

Mitochondrial biology Bioenergetics Thyroid hormone analogs

Amphibian Metamorphosis: D-T3 Shows Approximately 50% Activity of L-T3 in Tadpole Assays

In tadpole metamorphosis assays, a classic bioassay for thyroid hormone activity, available preparations of D-T3 demonstrated one-half the biological activity of L-T3, while D-T4 showed one-third the activity of L-T4 [1]. The activity ranking was: L-3′-isopropyl-T2 > L-T3 > L-3′-ethyl-T2 > L-3′-methyl-T2 > thyroxine.

Developmental biology Comparative pharmacology Thyroid hormone action

Cellular Transport: L-T3 Transport Rate Exceeds D-T3 by 8-10 Fold in Pituitary Cells

Saturable, stereospecific transport studies in GH4C1 pituitary cells revealed that L-T3 transport proceeds 8-10 times more rapidly than D-T3 transport [1]. The majority (approximately 65%) of L-T3 transport was stereospecific and saturable, establishing a clear stereochemical preference at the cellular uptake level.

Cellular transport Membrane biology Stereoselectivity

Analytical Reference Standard: 3,3′,5′-Triiodo-D-thyronine as Levothyroxine EP Impurity K

3,3′,5′-Triiodo-D-thyronine is officially designated as Levothyroxine EP Impurity K for pharmaceutical quality control applications [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation, and quality control during commercial production of levothyroxine [2]. Traceability against USP or EP pharmacopeial standards can be provided based on feasibility .

Pharmaceutical analysis Impurity profiling Quality control

Validated Application Scenarios for 3,3′,5′-Triiodo-D-thyronine Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and ANDA Method Validation

Procurement of 3,3′,5′-Triiodo-D-thyronine is essential for analytical method development, method validation, and quality control in levothyroxine pharmaceutical manufacturing. As Levothyroxine EP Impurity K, this compound serves as a required reference standard for impurity profiling in Abbreviated New Drug Applications (ANDA) and commercial production [1]. The fully characterized material with regulatory-compliant documentation enables traceability against USP or EP pharmacopeial standards [2].

Thyroid Hormone Receptor Structure-Activity Relationship Studies

The receptor binding profile of D-T3—ranking second only to L-T3 in affinity at h-TRβ1 while exceeding L-thyroxine and reverse T3 [1]—makes it an indispensable tool for investigating stereochemical determinants of thyroid hormone receptor recognition. Its preserved receptor binding combined with reduced cellular transport (8-10× slower than L-T3 [2]) enables researchers to dissect the relative contributions of receptor engagement versus cellular uptake in thyroid hormone signaling.

Mitochondrial Bioenergetics and Non-Genomic Thyroid Hormone Signaling

D-T3 is uniquely positioned for mitochondrial research due to its demonstrated equivalence to L-T3 in enhancing bc1 complex respiration and proton permeability, while lacking the full nuclear transcriptional activity of L-T3 [1]. This selectivity profile—mitochondrial activity without nuclear activation—allows researchers to isolate non-genomic thyroid hormone effects from genomic responses, particularly in studies where reverse T3 serves as a negative control (since rT3 lacks mitochondrial activity [1]).

Stereospecific Cellular Transport Mechanism Studies

The 8-10 fold difference in cellular transport rate between L-T3 and D-T3 in GH4C1 pituitary cells [1] establishes D-T3 as a critical comparator for investigating stereospecific thyroid hormone transporters. Researchers studying monocarboxylate transporter 8 (MCT8) or other thyroid hormone transport mechanisms require D-T3 to validate stereoselectivity and to distinguish transport-dependent from transport-independent pharmacological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3′,5′-Triiodo-D-thyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.